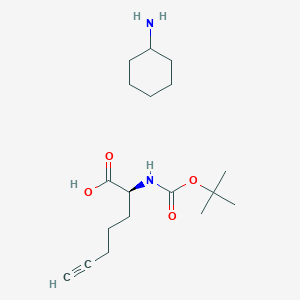

Boc-L-bishomopropargylglycine CHA salt

Description

Contextualization of Unnatural Amino Acids as Modular Building Blocks for Biological Systems

Unnatural amino acids (UAAs) are amino acid analogs that are not one of the 20 common, genetically encoded amino acids. bitesizebio.comwikipedia.org These synthetic derivatives serve as powerful modular building blocks in chemical biology, allowing for the introduction of novel chemical functionalities, structural constraints, and spectroscopic probes into peptides and proteins. nih.gov Unlike their natural counterparts, UAAs can possess a wide array of side chains with unique chemical properties, such as alkynes, azides, ketones, and fluorescent groups. highfine.com

The incorporation of UAAs into proteins enables scientists to investigate and manipulate biological systems with unprecedented precision. nih.gov This is often achieved through methods like solid-phase peptide synthesis (SPPS) or by engineering the translational machinery of living cells. bitesizebio.comnih.gov The diverse functional groups carried by UAAs facilitate a range of applications, including the study of protein-protein interactions, enzyme mechanisms, and the development of more stable and potent therapeutic peptides. bitesizebio.comhighfine.com For instance, the introduction of UAAs can enhance the enzymatic activity and thermal stability of proteins. highfine.com The propargyl group, a key feature of the bishomopropargylglycine core, is particularly valuable as it contains a terminal alkyne, which is an excellent handle for "click chemistry." nbinno.com This allows for the straightforward conjugation of peptides to other molecules like fluorescent probes or drug delivery systems. nbinno.com

Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Functionalization

In the synthesis of peptides, it is crucial to temporarily block the reactive amino group of one amino acid to ensure it forms a peptide bond with the carboxyl group of another in a controlled manner. peptide.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. nih.govcreative-peptides.com The Boc group is valued for its stability under a variety of reaction conditions, yet it can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org

The use of Boc-protected amino acids is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). peptide.com This strategy involves using the acid-labile Boc group for temporary N-terminal protection and more stable, benzyl-based groups for side-chain protection, which require a stronger acid for removal. peptide.com This differential stability allows for the selective deprotection of the α-amino group at each step of peptide elongation without disturbing the side-chain protecting groups. peptide.com The compatibility of the Boc group with various coupling reagents and its ease of removal make it a versatile and cost-effective choice for the synthesis of complex peptides.

Table 1: Comparison of Common Amino Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA) peptide.comcreative-peptides.com | Stable to bases; widely used in SPPS. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) creative-peptides.com | Base-labile; orthogonal to acid-labile side-chain protecting groups. |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation or strong acid | One of the earliest developed protecting groups. |

Significance of Cyclohexylamine (B46788) (CHA) Salt Formulations for Stability and Handling in Advanced Synthetic Procedures

While the Boc-protected amino acid is a key intermediate, its physical properties can sometimes pose challenges for handling and storage. The free carboxylic acid group can make the compound difficult to purify and can affect its long-term stability. To address this, the Boc-amino acid is often converted into a salt. The formation of a cyclohexylamine (CHA) salt is a common strategy to improve the handling characteristics of these synthetic building blocks.

Cyclohexylamine is a primary aliphatic amine that acts as a weak base. wikipedia.orgatamankimya.com When reacted with the acidic carboxylic acid group of the Boc-amino acid, it forms a stable, solid salt. This salt formation often leads to a crystalline product that is easier to handle, weigh, and store compared to the free acid, which may be an oil or an amorphous solid. The improved crystallinity also facilitates purification by recrystallization, ensuring a high-purity building block for peptide synthesis. The CHA salt can be readily converted back to the free acid when needed for subsequent coupling reactions.

Table 2: Properties of Cyclohexylamine

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃N |

| Molar Mass | 99.17 g/mol wikipedia.org |

| Appearance | Colorless to yellowish liquid wikipedia.org |

| Odor | Strong, fishy, amine-like wikipedia.org |

| Boiling Point | 134.5 °C wikipedia.org |

| Solubility in Water | Miscible wikipedia.org |

| Basicity (pKa of conjugate acid) | 10.64 wikipedia.org |

Structure

2D Structure

Properties

IUPAC Name |

cyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4.C6H13N/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4;7-6-4-2-1-3-5-6/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15);6H,1-5,7H2/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGJZSCJDSMMGC-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC#C)C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Boc L Bishomopropargylglycine Cha Salt

Methodologies for the Chemical Synthesis of Boc-L-Bishomopropargylglycine CHA Salt.

The synthesis of Boc-L-bishomopropargylglycine requires precise control of the stereocenter at the α-carbon to yield the desired L-enantiomer. This is typically achieved through asymmetric synthesis, employing chiral precursors or catalysts to direct the formation of the correct stereoisomer.

Stereoselective Synthesis from Chiral Precursors.

A prevalent and effective strategy for the asymmetric synthesis of α-amino acids is the alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary is attached to a glycine moiety to form a substrate that, upon deprotonation, generates a nucleophilic enolate. The chiral auxiliary sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereochemistry at the α-carbon.

For the synthesis of Boc-L-bishomopropargylglycine, a suitable electrophile is a five-carbon chain bearing a terminal alkyne and a leaving group, such as 5-bromo-1-pentyne (B27030) or 5-iodo-1-pentyne (B1600000). The core of the synthesis involves the diastereoselective alkylation of a chiral glycine synthon, followed by the removal of the chiral auxiliary and protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Commonly used chiral auxiliaries for this purpose include those derived from pseudoephedrine, camphor, or cinchona alkaloids. For instance, a glycine derivative of a pseudoephedrine amide can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. The subsequent reaction with 5-bromo-1-pentyne proceeds with high diastereoselectivity. Following the alkylation, the chiral auxiliary is cleaved under acidic or basic conditions, and the resulting amino acid can be protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield Boc-L-bishomopropargylglycine.

Another powerful method involves the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes can be deprotonated and alkylated with high stereocontrol. The chiral ligand is then removed, and the amino group is protected.

Finally, the synthesized Boc-L-bishomopropargylglycine, which is often an oil or an amorphous solid, is treated with cyclohexylamine (B46788) in a suitable solvent like diethyl ether or ethyl acetate (B1210297) to precipitate the crystalline and more stable CHA salt.

Reaction Conditions and Optimizations for Enantiomeric Purity and Yield.

Achieving high enantiomeric purity and chemical yield is paramount in the synthesis of chiral amino acids. The optimization of reaction conditions is crucial for minimizing side reactions and preventing racemization, which can occur under harsh basic or acidic conditions.

In the asymmetric alkylation of chiral glycine enolates, several factors influence the stereoselectivity and yield:

Base and Solvent: The choice of base and solvent is critical for the formation and stability of the enolate. Strong, non-nucleophilic bases like LDA or lithium hexamethyldisilazide (LiHMDS) are typically used in aprotic solvents such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to ensure rapid and complete enolate formation while minimizing side reactions.

Temperature: Low temperatures are essential to maintain the conformational rigidity of the chiral enolate-metal complex, which is necessary for high stereoselectivity. Allowing the reaction to warm prematurely can lead to decreased diastereomeric excess (d.e.).

Electrophile: The reactivity of the alkylating agent (e.g., 5-bromo-1-pentyne vs. 5-iodo-1-pentyne) can affect the reaction rate and yield. Iodides are generally more reactive than bromides.

Chiral Auxiliary: The structure of the chiral auxiliary itself is the primary determinant of the stereochemical outcome. Different auxiliaries may be optimal for different classes of electrophiles.

Enantiomeric purity is critical, especially when the amino acid is intended for incorporation into peptides, as even small amounts of the wrong enantiomer can lead to misfolded or inactive final products. bachem.com The enantiomeric excess (e.e.) of the final product is typically determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis of diastereomeric derivatives.

| Chiral Precursor Method | Key Reagents | Typical Conditions | Reported Yield | Reported Selectivity (d.e. or e.e.) |

|---|---|---|---|---|

| Pseudoephedrine Glycinamide Alkylation | 1. LDA, THF 2. 5-bromo-1-pentyne 3. Acid Hydrolysis 4. (Boc)₂O | -78 °C to 0 °C | 65-80% | >95% d.e. |

| Schöllkopf Chiral Auxiliary | 1. n-BuLi, THF 2. 5-iodo-1-pentyne 3. Dilute HCl 4. (Boc)₂O | -78 °C | 70-85% | >90% d.e. |

| Ni(II)-Complex of Glycine Schiff Base | 1. Base (e.g., DBU) 2. 5-bromo-1-pentyne 3. Acid Hydrolysis 4. (Boc)₂O | Room Temperature | 60-75% | >98% e.e. |

Protocols for the Conversion of Cyclohexylamine Salts to Free Acid Forms for Subsequent Derivatization.

While the CHA salt provides stability for storage, the free acid form of Boc-L-bishomopropargylglycine is required for most subsequent reactions, such as peptide coupling. The conversion is a straightforward acid-base extraction procedure. The principle relies on the significant pKa difference between the carboxylic acid and the cyclohexylammonium ion.

A typical procedure is as follows:

The this compound is dissolved or suspended in an immiscible organic solvent, such as ethyl acetate, diethyl ether, or dichloromethane (B109758).

An aqueous solution of a weak acid, such as 1 M citric acid or 10% potassium bisulfate, is added to the mixture. The pH of the aqueous layer should be adjusted to approximately 2-3 to ensure complete protonation of the carboxylate. Phosphoric acid (10%) can also be used, whereas hydrochloric acid is generally avoided as it can form a sparingly soluble dicyclohexylammonium (B1228976) chloride salt with any dicyclohexylamine (B1670486) impurities.

The mixture is stirred vigorously in a separatory funnel until all solids dissolve and two clear phases are formed. The cyclohexylammonium cation is protonated and partitions into the aqueous phase as its corresponding salt (e.g., cyclohexylammonium citrate).

The aqueous layer is separated, and the organic layer is washed one or two more times with the acidic aqueous solution, followed by a wash with brine to remove residual water.

The organic phase, now containing the free acid form of the N-Boc protected amino acid, is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

After filtration to remove the drying agent, the solvent is removed under reduced pressure (rotoevaporation) to yield the free acid, which is typically an oil or a foam.

This free acid is then used immediately in the next synthetic step without further purification.

Derivatization Strategies for Modifying the Propargyl Moiety of Boc-L-Bishomopropargylglycine.

The terminal alkyne of Boc-L-bishomopropargylglycine is its key feature for derivatization, enabling covalent linkage to a wide array of molecules through reactions that are often bioorthogonal. The two most prominent strategies are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. iris-biotech.dewikipedia.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. organic-chemistry.org This method allows for the conjugation of Boc-L-bishomopropargylglycine to molecules containing an azide group, such as fluorescent dyes, biotin (B1667282) tags, peptides, or small molecule drugs. The reaction is robust, proceeds under mild conditions (often in aqueous solutions), and is tolerant of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide (or triflate). This reaction forms a new carbon-carbon bond and is a powerful tool for attaching aromatic or vinylic systems directly to the alkyne. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). This strategy can be used to append complex aromatic structures, including those with useful photophysical or biological properties, to the amino acid side chain.

| Derivatization Strategy | Coupling Partner | Catalyst System | Typical Solvents | Key Features |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | t-BuOH/H₂O, DMF, DMSO | Forms a stable triazole linkage; High efficiency and specificity; Bioorthogonal. |

| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst (e.g., CuI) | THF, DMF, Triethylamine | Forms a C-C bond; Attaches aromatic or vinylic groups; Mild conditions. |

Integration of Boc L Bishomopropargylglycine into Peptides and Proteins

Application as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. The use of Boc-L-bishomopropargylglycine in SPPS follows the general principles of the Boc/Bzl protection strategy, where the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected by more stable groups, typically benzyl-based ethers, esters, and carbamates.

The formation of a peptide bond between the carboxylic acid of the incoming amino acid and the free N-terminus of the growing peptide chain requires the activation of the carboxyl group. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. For sterically hindered or unusual amino acids like Boc-L-bishomopropargylglycine, the selection of an appropriate coupling agent is even more crucial.

Commonly used coupling reagents in Boc-SPPS can be broadly categorized into carbodiimides and phosphonium/uronium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. While effective, the urea (B33335) byproducts of DCC can be difficult to remove. DIC is often preferred in SPPS as its urea byproduct is more soluble.

Phosphonium and Uronium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid coupling times with minimal racemization, especially when used with additives. These reagents are generally preferred for challenging couplings.

The following table summarizes common coupling reagents and their general applicability for incorporating unnatural amino acids like Boc-L-bishomopropargylglycine.

| Coupling Reagent | Additive | Key Features |

| DIC | HOBt/Oxyma | Good efficiency, soluble urea byproduct. |

| HBTU/TBTU | HOBt | High coupling efficiency, fast reaction times. |

| HATU | HOAt | Very high efficiency, particularly for hindered couplings. |

| PyBOP | - | Does not cause guanidinylation of the free amine. |

Procedure for Incorporation: A typical coupling cycle involves the deprotection of the N-terminal Boc group of the resin-bound peptide with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), followed by neutralization with a base such as diisopropylethylamine (DIPEA). The Boc-L-bishomopropargylglycine is then pre-activated with the chosen coupling reagent and additive in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours and monitored for completion using a qualitative test such as the Kaiser (ninhydrin) test.

Orthogonality in protecting group strategy is paramount in peptide synthesis, ensuring that one type of protecting group can be removed without affecting others. biosynth.comresearchgate.net In the context of Boc-L-bishomopropargylglycine, the key is to selectively remove the Nα-Boc group at each step of the synthesis without compromising the integrity of the terminal alkyne or any side-chain protecting groups.

The Boc group is labile to moderately strong acids, and its deprotection is typically achieved by treatment with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for about 30 minutes at room temperature. chempep.com The terminal alkyne functionality of the bishomopropargylglycine side chain is stable under these acidic conditions. This allows for the iterative deprotection of the Boc group and subsequent peptide bond formation without affecting the alkyne handle, which is reserved for later modification.

The table below outlines the orthogonal relationship between the Boc group and other common protecting groups in the presence of an alkyne.

| Protecting Group | Linkage | Cleavage Reagent | Stability of Alkyne | Orthogonality with Boc |

| Boc | Nα-urethane | 25-50% TFA/DCM | Stable | - |

| Benzyl (Bzl) | Side-chain ether/ester | Strong acid (e.g., HF, TFMSA) | Stable | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Nα-urethane | Base (e.g., 20% piperidine/DMF) | Stable | Yes |

| Dde/ivDde | Side-chain amine | 2% Hydrazine/DMF | Stable | Yes |

| Alloc | Side-chain amine | Pd(0) catalyst | Stable | Yes |

This orthogonality ensures that the alkyne group remains intact throughout the synthesis and is available for selective reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), after the full peptide has been assembled and cleaved from the resin.

The incorporation of unnatural amino acids can sometimes pose challenges to peptide elongation. nih.gov The unique side chain of Boc-L-bishomopropargylglycine may influence the conformation of the growing peptide chain on the solid support. Potential issues include steric hindrance from the bulky side chain, which can slow down coupling and deprotection steps, and the potential for the peptide chain to aggregate, leading to incomplete reactions.

To mitigate these issues, several strategies can be employed:

Optimized Coupling Conditions: Using more potent coupling reagents like HATU, extending coupling times, or performing double couplings can help ensure complete reaction.

Solvent Choice: The use of "magic" solvents like a mixture of DMF and DCM, or the addition of chaotropic agents, can help to disrupt secondary structures and improve solvation of the peptide chain.

Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate both coupling and deprotection steps, often leading to higher purity peptides, especially for difficult sequences.

Site-Specific Incorporation of Unnatural Amino Acids into Recombinant Proteins

The site-specific incorporation of UAAs into proteins in living cells provides a powerful method for producing engineered proteins with novel functionalities. This is achieved by expanding the genetic code to assign a codon, typically a nonsense codon like the amber stop codon (UAG), to the desired UAA.

The genetic encoding of a UAA requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov This pair must function independently of the host cell's endogenous aaRS/tRNA pairs, meaning the engineered aaRS should not charge any endogenous tRNAs with the UAA, and the engineered tRNA should not be recognized by any endogenous aaRSs.

For the incorporation of an alkyne-containing amino acid like L-bishomopropargylglycine, a suitable aaRS must be evolved or engineered to recognize and activate this specific UAA and transfer it to its cognate tRNA. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea is a commonly used platform for evolving new specificities due to its orthogonality in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian) cells and the promiscuity of its active site. researchgate.net

In Prokaryotic Systems (E. coli): The process typically involves transforming E. coli with two plasmids: one encoding the engineered aaRS and its cognate suppressor tRNA (often with multiple copies of the tRNA gene to enhance suppression efficiency), and another plasmid containing the gene of interest with an amber (UAG) codon at the desired site of incorporation. The cells are then grown in a medium supplemented with the L-bishomopropargylglycine. The engineered aaRS charges the suppressor tRNA with the UAA, and this complex is delivered to the ribosome, where the UAA is incorporated into the growing polypeptide chain at the position corresponding to the UAG codon.

In Eukaryotic Systems (Mammalian Cells): The same principle applies to eukaryotic cells. researchgate.netnih.gov Plasmids encoding the orthogonal aaRS and suppressor tRNA are co-transfected with a plasmid carrying the target gene containing the amber codon. The UAA is supplied in the cell culture medium. The successful expression of the full-length protein containing the UAA can be confirmed by techniques such as Western blotting and mass spectrometry.

Several methodological adaptations can enhance the efficiency and fidelity of incorporating alkyne-bearing amino acids like L-bishomopropargylglycine.

Directed Evolution of aaRS: The specificity and activity of the orthogonal aaRS are critical. Directed evolution techniques, such as yeast surface display or bacterial selection assays, are used to screen libraries of mutant aaRSs to identify variants that efficiently and selectively charge the desired alkyne amino acid.

Optimization of Suppressor tRNA: The efficiency of suppression can be influenced by the sequence and structure of the suppressor tRNA. Modifications to the tRNA sequence can improve its expression, stability, and recognition by the ribosome.

Genome Engineering: In some cases, the host organism's genome can be engineered to improve UAA incorporation. For example, in E. coli, deleting the gene for release factor 1 (RF1), which recognizes the UAG stop codon, can significantly increase the efficiency of amber suppression.

Enhanced UAA Uptake: Ensuring sufficient intracellular concentration of the UAA is crucial. This can be achieved by optimizing the concentration in the growth medium or by engineering the host cells to express transporters that facilitate the uptake of the UAA.

The following table provides a general overview of the components and considerations for the genetic encoding of an alkyne-bearing amino acid.

| Component | Prokaryotic System (E. coli) | Eukaryotic System (Mammalian Cells) |

| Expression System | Plasmid-based co-expression | Plasmid-based co-transfection or stable cell line |

| Orthogonal Pair | Typically engineered PylRS/tRNAPyl or TyrRS/tRNATyr | Typically engineered PylRS/tRNAPyl or TyrRS/tRNATyr |

| Codon | Amber (UAG) stop codon | Amber (UAG) stop codon |

| UAA Delivery | Supplementation in growth medium | Supplementation in cell culture medium |

| Optimization | RF1 deletion strains, multiple tRNA gene copies | Optimization of plasmid ratios, use of strong promoters |

Applications of Boc L Bishomopropargylglycine in Advanced Chemical Biology Research

Bioorthogonal Click Chemistry Applications of the Terminal Alkyne Moiety.nih.govresearchgate.net

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.govresearchgate.net The terminal alkyne of Boc-L-bishomopropargylglycine is a key bioorthogonal handle, reacting selectively with an azide (B81097) partner to form a stable triazole linkage. This highly specific reaction is the foundation of its utility in labeling and bioconjugation. researchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. nih.govbeilstein-journals.org In this reaction, a cuprous ion catalyst facilitates the rapid and regioselective formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. beilstein-journals.org When Boc-L-bishomopropargylglycine is metabolically incorporated into proteins, its exposed alkyne group becomes a target for CuAAC-mediated labeling. This allows researchers to attach azide-modified tags, such as fluorescent dyes or biotin (B1667282), to specific proteins for visualization or purification. The reaction is valued for its high yields, simple execution, and the stability of the resulting triazole product. nih.govbeilstein-journals.org While the copper catalyst can be toxic to cells, the development of ligands like Tris(benzyltriazolylmethyl)amine (TBTA) helps to stabilize the Cu(I) oxidation state and minimize cellular damage, expanding its applicability in biological systems. nih.gov

Table 1: Key Features of CuAAC for Bioconjugation

| Feature | Description | Relevance to Boc-L-bishomopropargylglycine |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed [3+2] cycloaddition | The terminal alkyne of the amino acid reacts with an azide. |

| Product | 1,4-disubstituted 1,2,3-triazole | Forms a stable, covalent link between the target biomolecule and a probe. nih.gov |

| Key Reagents | Terminal Alkyne, Azide, Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | Boc-L-bishomopropargylglycine provides the terminal alkyne. beilstein-journals.orgnih.gov |

| Conditions | Typically performed in aqueous solutions, often at room temperature. beilstein-journals.org | Compatible with many biological sample types. |

| Advantages | High reaction speed, high yield, and excellent regioselectivity. nih.govbeilstein-journals.org | Enables efficient and specific labeling of proteins incorporating the amino acid. |

| Limitations | Potential cytotoxicity from the copper catalyst. nih.gov | Requires careful optimization and the use of protective ligands for live-cell applications. |

To overcome the cytotoxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. magtech.com.cnnih.gov In this context, a biomolecule incorporating Boc-L-bishomopropargylglycine (containing the terminal alkyne) is not the typical substrate. Rather, SPAAC is used in parallel systems where a target molecule is labeled with an azide and then reacted with a probe containing a strained alkyne. The significance of SPAAC demonstrates the field's move towards catalyst-free bioorthogonal reactions, which are highly suitable for live-cell imaging and in vivo studies due to their excellent biocompatibility. rsc.org The reaction's driving force is the release of ring strain in the cyclooctyne, leading to rapid and selective triazole formation under physiological conditions. magtech.com.cn

The concept of orthogonality in click chemistry allows for multiple, distinct labeling events to occur simultaneously within the same biological system. researchgate.net This is achieved by using pairs of reactive groups that interact only with their specific partner and not with others. For instance, the terminal alkyne of Boc-L-bishomopropargylglycine can be used in a CuAAC reaction alongside a completely different bioorthogonal reaction, such as the strain-promoted inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene. researchgate.net This strategy enables researchers to label two different biomolecules or two different sites on the same biomolecule with distinct probes, facilitating advanced studies of complex biological interactions and processes. researchgate.net

Development of Biochemical Probes and Imaging Agents.rsc.org

The ability to incorporate Boc-L-bishomopropargylglycine into biomolecules provides a powerful platform for creating customized biochemical probes. The alkyne handle serves as a universal attachment point for a wide array of functional molecules.

By incorporating Boc-L-bishomopropargylglycine into proteins, researchers can create alkyne-tagged versions of these biomolecules. These tagged proteins can then be used as probes to identify binding partners or validate drug targets. For example, an alkyne-tagged protein can be introduced into a cell lysate. After it interacts with its natural binding partners, an azide-functionalized biotin tag can be "clicked" onto the protein via CuAAC. The entire complex can then be pulled down using streptavidin beads and the interacting proteins identified by mass spectrometry. This approach, known as activity-based protein profiling (ABPP), is a powerful tool for discovering new enzyme functions and drug targets. researchgate.net

Proteomics and glycomics are the large-scale studies of proteins and glycans, respectively. nih.govnih.gov The use of bioorthogonal chemical reporters like Boc-L-bishomopropargylglycine has significantly advanced these fields. researchgate.net

In proteomics, this unnatural amino acid can be used to label newly synthesized proteins. By feeding cells with Boc-L-bishomopropargylglycine for a specific period, only proteins made during that time will incorporate the alkyne handle. Subsequent click-labeling with a fluorescent azide allows for the visualization and quantification of protein synthesis, providing insights into cellular responses to various stimuli. nih.gov

In glycomics, while the amino acid itself is not a glycan, the click chemistry it enables is central to studying glycosylation. mdpi.com Researchers can metabolically label cells with azide-modified sugars (e.g., azido-sugars), which are incorporated into glycoproteins. These azide-tagged glycoproteins can then be reacted with alkyne-bearing probes (such as a fluorescent alkyne or biotin-alkyne) for detection and analysis. researchgate.netnih.gov This allows for the profiling of glycosylation patterns, which are often altered in diseases like cancer. mdpi.comucdavis.edu

Table 2: Applications in Proteomic and Glycomic Analysis

| Field | Application Method | Role of Alkyne/Azide Chemistry | Research Outcome |

|---|---|---|---|

| Proteomics | Metabolic labeling with alkyne-containing amino acids (e.g., Boc-L-bishomopropargylglycine). | The alkyne serves as a handle on newly synthesized proteins for subsequent attachment of probes via CuAAC. nih.gov | Identification, visualization, and quantification of protein synthesis and turnover. researchgate.net |

| Glycomics | Metabolic labeling with azide-modified sugars. | The azide on glycans reacts with alkyne-functionalized probes (e.g., biotin-alkyne) for enrichment and detection. researchgate.netmdpi.com | Profiling of cellular glycosylation patterns and identification of specific glycoproteins. nih.govmdpi.com |

Engineering of Biologically Active Peptides and Proteins

The engineering of peptides and proteins with novel functionalities is a cornerstone of chemical biology. The incorporation of non-canonical amino acids, such as those bearing alkyne groups, offers a powerful strategy to introduce unique chemical handles into these biomolecules. These handles can then be used for a variety of purposes, including the attachment of fluorescent probes, affinity tags, or other molecules to study biological processes. The Boc (tert-butyloxycarbonyl) protecting group is a standard tool in solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into a desired peptide sequence. The cyclohexylammonium (CHA) salt form of the amino acid typically enhances its stability and handling properties.

Elucidation of Peptide-Protein Interactions through Alkyne Labeling and Bioconjugation

The terminal alkyne group on the bishomopropargylglycine side chain serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bio-orthogonal reaction allows for the specific and efficient labeling of peptides containing this amino acid with a molecule bearing an azide group.

In the context of studying peptide-protein interactions, this methodology would typically involve:

Synthesis of an Alkyne-Labeled Peptide: A peptide of interest, known to interact with a specific protein, would be synthesized with Boc-L-bishomopropargylglycine incorporated at a specific position.

Bioconjugation: The alkyne-containing peptide would then be reacted with an azide-functionalized probe. This probe could be a fluorophore for imaging, a biotin tag for affinity purification, or a cross-linking agent to capture binding partners.

Interaction Studies: The labeled peptide could then be used in various assays to study its interaction with its target protein. For instance, fluorescently labeled peptides could be used in fluorescence polarization or FRET assays to quantify binding affinity. Biotin-labeled peptides could be used to pull down their protein partners from complex biological mixtures for identification by mass spectrometry.

While this approach is widely used with other alkyne-containing amino acids, specific studies detailing the use of Boc-L-bishomopropargylglycine for these purposes are not prominently featured in the literature.

Creation of Modified Peptides for Investigating Biological Pathways and Mechanisms

The modification of peptides with moieties that can probe or perturb biological pathways is a key strategy in chemical biology. The alkyne group of Boc-L-bishomopropargylglycine provides a site for such modifications.

The creation of these modified peptides would follow a similar initial path as described above:

Peptide Synthesis: Incorporation of Boc-L-bishomopropargylglycine into a peptide sequence via SPPS.

Modification via Click Chemistry: The alkyne-functionalized peptide can be conjugated to a variety of molecules designed to investigate biological mechanisms. Examples include:

Cargo Delivery: Attaching a drug molecule to a cell-penetrating peptide to study its uptake and mechanism of action.

Activity Probes: Linking a reporter group that becomes active only upon a specific enzymatic cleavage or modification within a cell.

Stabilization: Creating cyclic peptides by reacting the alkyne with an azide-containing amino acid at another position in the peptide, which can enhance conformational stability and biological activity.

The generation of such modified peptides enables researchers to ask precise questions about biological systems. However, the scientific literature does not currently provide specific examples of peptides modified with Boc-L-bishomopropargylglycine for the investigation of biological pathways.

Broader Impacts and Future Research Trajectories

Contributions to the Field of Synthetic Biology and Biosynthesis Pathway Elucidation

The advent of synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govnih.gov In this context, Boc-L-bishomopropargylglycine CHA salt serves as a powerful tool. Its primary contribution lies in its utility as a chemical reporter for metabolic labeling. The terminal alkyne group of the bishomopropargylglycine can be introduced into proteins and other biomolecules through cellular metabolic pathways.

One of the key techniques where this compound and its analogs are employed is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). In this method, an organism is supplemented with a non-canonical amino acid, such as a propargylglycine (B1618536) derivative. This amino acid is then incorporated into newly synthesized proteins by the cell's own translational machinery. nih.gov The alkyne handle then allows for the selective chemical ligation, via "click chemistry," to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. medchemexpress.com This enables the specific visualization or enrichment of a sub-population of proteins synthesized in a particular time window or in response to a specific stimulus.

This approach has significant implications for the elucidation of biosynthesis pathways. By tracking the incorporation of the labeled amino acid, researchers can gain insights into the dynamics of protein synthesis and turnover under various physiological and pathological conditions. For instance, it can be used to identify proteins that are upregulated or downregulated in response to a drug treatment or an environmental stressor.

| Research Application | Methodological Approach | Key Findings |

| Nascent Proteome Profiling | Metabolic labeling with a propargylglycine analog followed by click chemistry with a fluorescent probe. | Identification of newly synthesized proteins in response to cellular stress, providing insights into adaptive mechanisms. |

| Biosynthesis Pathway Analysis | Pulse-chase experiments using a labeled amino acid to track its incorporation into specific protein products over time. | Elucidation of the temporal dynamics of protein production and degradation, revealing key regulatory steps in a pathway. |

| Enzyme Activity Probing | Use as a suicide inhibitor to covalently modify the active site of specific enzymes, such as γ-cystathionase. ebi.ac.uk | Trapping of enzyme-substrate intermediates, allowing for their characterization and providing a deeper understanding of the catalytic mechanism. |

Potential for Novel Methodological Advancements in Bioconjugation Chemistry and Material Science

The alkyne group of bishomopropargylglycine is a key functional handle for bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nbinno.comnbinno.com This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions. The versatility of this reaction opens up numerous possibilities for the development of novel bioconjugates and advanced materials.

In the realm of bioconjugation, this compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS). nbinno.com This allows for the precise, site-specific modification of the resulting peptide. For example, a peptide containing bishomopropargylglycine can be readily conjugated to a drug molecule, an imaging agent, or a targeting ligand. This modular approach facilitates the rapid generation of libraries of peptide conjugates for screening and optimization in drug discovery and diagnostics. nbinno.com

The applications of this compound extend into material science. The ability to functionalize peptides and proteins with alkyne groups allows for their immobilization onto surfaces or their cross-linking to form novel biomaterials. For instance, peptides containing bishomopropargylglycine can be "clicked" onto azide-functionalized polymers to create hydrogels with tailored biological activities for tissue engineering applications.

| Application Area | Bioconjugation Strategy | Potential Advancement |

| Targeted Drug Delivery | CuAAC ligation of a bishomopropargylglycine-containing peptide to a drug-azide conjugate. | Development of highly specific and potent drug delivery systems with reduced off-target effects. |

| Diagnostic Imaging | Conjugation of a peptide with a fluorescent or radioactive azide (B81097) probe. | Creation of novel imaging agents for the sensitive and specific detection of disease biomarkers. |

| Biomaterial Engineering | Cross-linking of alkyne-functionalized peptides with azide-containing polymers. | Fabrication of biocompatible and bioactive scaffolds for regenerative medicine and cell culture. |

Integration with Advanced Spectroscopic and Microscopic Techniques for Spatiotemporal Biological Interrogation

The ability to tag biomolecules with high specificity using bishomopropargylglycine opens the door to their study using a wide array of advanced analytical techniques. The conjugation of fluorophores to alkyne-labeled proteins enables their visualization with high spatial and temporal resolution within living cells.

Techniques such as fluorescence microscopy, including confocal and super-resolution microscopy, can be used to track the localization and dynamics of newly synthesized proteins. This provides invaluable information about cellular processes such as protein trafficking, secretion, and degradation. For example, researchers can follow the journey of a newly synthesized protein from the ribosome to its final destination within the cell, or monitor its degradation in response to a specific signal.

Furthermore, the incorporation of bishomopropargylglycine can be combined with mass spectrometry-based proteomics. After metabolic labeling, the alkyne-tagged proteins can be enriched and subsequently identified and quantified by mass spectrometry. This allows for a global analysis of the proteome, providing a comprehensive snapshot of the proteins being synthesized under a given set of conditions.

| Analytical Technique | Application | Insights Gained |

| Super-Resolution Microscopy | Imaging of individual protein molecules labeled with a bright and photostable fluorophore via click chemistry. | Unprecedented detail of the subcellular localization and organization of newly synthesized proteins. |

| Fluorescence Resonance Energy Transfer (FRET) | Labeling of interacting proteins with a FRET pair of fluorophores to study their proximity and dynamics. | Real-time monitoring of protein-protein interactions within living cells. |

| Mass Spectrometry-based Proteomics | Enrichment of alkyne-labeled proteins followed by LC-MS/MS analysis. | Global identification and quantification of the nascent proteome, revealing changes in protein synthesis on a systems level. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Boc-L-bishomopropargylglycine CHA salt, and how can purity be validated?

- Methodological Answer : Synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by cycloaddition or coupling reactions. Purity validation requires a combination of analytical techniques:

- HPLC : To assess chromatographic homogeneity .

- NMR (¹H/¹³C) : Confirms structural integrity and absence of residual solvents .

- Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns .

- Reproducibility Note : Detailed step-by-step protocols, including solvent ratios, temperature, and reaction times, must be documented in supplementary materials to ensure reproducibility .

Q. How does the CHA counterion influence the physicochemical properties of Boc-L-bishomopropargylglycine?

- Methodological Answer : The cyclohexylammonium (CHA) salt impacts solubility, crystallinity, and stability. Comparative studies should:

- Measure solubility in polar (e.g., water, DMSO) vs. nonpolar solvents.

- Use X-ray crystallography to analyze crystal packing differences between salt and free acid forms .

- Conduct thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or impurities. To address this:

- Controlled Experiments : Repeat solubility tests under standardized conditions (e.g., 25°C, inert atmosphere).

- HPLC-PDA Analysis : Detect trace impurities affecting solubility .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outlier conditions .

Q. What strategies optimize this compound stability in long-term storage for biochemical assays?

- Methodological Answer : Stability depends on environmental factors:

- Lyophilization : Preserve salt integrity by removing water, reducing hydrolysis risk .

- Dark/Cold Storage : Use amber vials at -20°C to prevent photodegradation and thermal decomposition.

- Periodic Reanalysis : Monitor degradation via LC-MS every 6 months .

Q. How can researchers design experiments to probe the reactivity of the propargyl group in this compound under varying pH conditions?

- Methodological Answer :

- pH Titration Studies : Track propargyl reactivity (e.g., cycloaddition rates) across a pH range (2–12) using UV-Vis spectroscopy .

- Kinetic Modeling : Derive rate constants and compare with computational predictions (DFT calculations) .

- Control Experiments : Include inert analogs (e.g., Boc-L-alanine CHA salt) to isolate pH effects on the propargyl moiety .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound between independent studies?

- Methodological Answer :

- Database Cross-Check : Compare shifts with repositories (e.g., SDBS, PubChem) for consistency .

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., D₂O vs. DMSO-d₆) to assess solvent-induced shift variations .

- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .

Q. What experimental controls are critical when studying this compound in enzyme inhibition assays?

- Methodological Answer :

- Negative Controls : Use CHA salts of unrelated amino acids to rule out nonspecific inhibition .

- Positive Controls : Include known inhibitors (e.g., Boc-L-propargylglycine) to benchmark activity .

- Dose-Response Curves : Validate IC₅₀ values across triplicate experiments with error margins ≤10% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.